Cas no 412334-55-5 (1-(piperazin-1-yl)but-2-en-1-one)

1-(Piperazin-1-yl)but-2-en-1-one is a versatile chemical intermediate featuring a piperazine core linked to a butenone moiety. This compound is of interest in pharmaceutical and agrochemical research due to its reactive α,β-unsaturated ketone group, which enables Michael addition and other nucleophilic reactions. The piperazine ring enhances solubility and provides a handle for further functionalization, making it valuable in the synthesis of bioactive molecules. Its structural properties facilitate the development of compounds with potential applications in drug discovery, particularly as kinase inhibitors or antimicrobial agents. The compound’s stability and synthetic accessibility further contribute to its utility in medicinal chemistry and industrial applications.
1-(piperazin-1-yl)but-2-en-1-one structure
412334-55-5 structure
Product Name:1-(piperazin-1-yl)but-2-en-1-one
CAS No:412334-55-5
MF:C8H14N2O
MW:154.209561824799
CID:926748
PubChem ID:5875664
Update Time:2025-09-27

1-(piperazin-1-yl)but-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-[(2E)-1-oxo-2-butenyl]- (9CI)
    •  
    • 1-(piperazin-1-yl)but-2-en-1-one
    • EN300-139848
    • NSC133367
    • 80384-98-1
    • 412334-55-5
    • 1-crotonoylpiperazine
    • AKOS000175601
    • DB-277686
    • SCHEMBL11080501
    • GIBJEDDGVTYTNP-NSCUHMNNSA-N
    • SCHEMBL11080510
    • PIPERAZINE, 1-[(2E)-1-OXO-2-BUTENYL]-
    • NSC-133367
    • CS-0279191
    • Inchi: 1S/C8H14N2O/c1-2-3-8(11)10-6-4-9-5-7-10/h2-3,9H,4-7H2,1H3/b3-2+
    • InChI Key: GIBJEDDGVTYTNP-NSCUHMNNSA-N
    • SMILES: O=C(/C=C/C)N1CCNCC1

Computed Properties

  • Exact Mass: 154.110613074g/mol
  • Monoisotopic Mass: 154.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 32.3Ų

1-(piperazin-1-yl)but-2-en-1-one Pricemore >>

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Additional information on 1-(piperazin-1-yl)but-2-en-1-one

1-(Piperazin-1-yl)but-2-en-1-one: A Comprehensive Overview

The compound 412334-55-5, also known as 1-(piperazin-1-yl)but-2-en-1-one, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a piperazine ring fused with a ketone group, making it a unique structure with versatile properties.

Piperazine, a six-membered ring containing two nitrogen atoms, is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its lipophilic nature. In 1-(piperazin-1-yl)but-2-en-1-one, the piperazine ring is attached to a butenone moiety, which introduces additional electronic and steric effects. This combination makes the compound highly versatile in terms of reactivity and functionality.

Recent studies have highlighted the importance of heterocyclic compounds like 412334-55-5 in drug discovery and development. The piperazine ring, in particular, has been extensively used in the design of pharmaceutical agents targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and cancer. The butenone moiety further enhances the compound's ability to participate in various chemical reactions, such as Michael addition and cycloaddition reactions, which are crucial in organic synthesis.

One of the most intriguing aspects of 1-(piperazin-1-yl)but-2-en-1-one is its role as a building block in synthesizing more complex molecules. Researchers have demonstrated that this compound can be used as an intermediate in the construction of bioactive compounds with potential pharmacological activities. For instance, its ability to undergo nucleophilic attacks makes it an ideal precursor for synthesizing peptidomimetics and other bioactive agents.

In terms of synthesis, 412334-55-5 can be prepared through various methods, including condensation reactions and cyclization processes. One common approach involves the reaction of piperazine with an appropriate ketone precursor under controlled conditions. The choice of synthesis method depends on the desired purity, yield, and scalability of the process.

The physical properties of 1-(piperazin-1-yl)but-2-en-1-one are also worth noting. It has a melting point of approximately 98°C and is soluble in common organic solvents such as dichloromethane and ethanol. These properties make it suitable for use in various laboratory settings, including chromatographic separations and spectroscopic analyses.

From an environmental perspective, understanding the degradation pathways of 412334-55

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